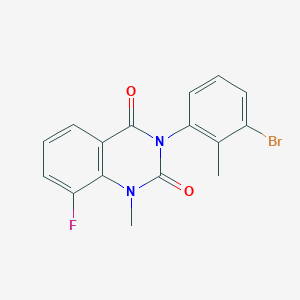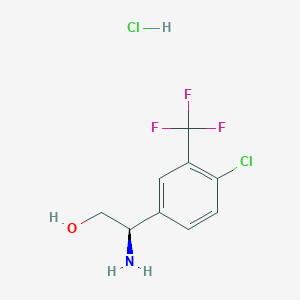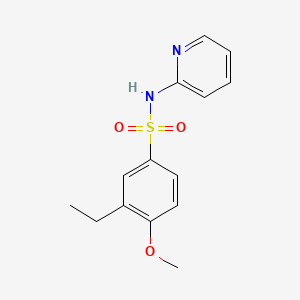
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline ring provides a rigid, planar structure, while the various substituents may influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The bromo group might be susceptible to nucleophilic substitution reactions, while the quinazoline ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用
Organic Synthesis and Photophysical Properties
Research has led to the synthesis of novel compounds with potential applications in the development of fluorescent materials and organic electronics. For instance, novel fluorophores containing both hindered amine and benzotriazole fragments have shown exceptional photostability due to a possible "synergism" of two stabilizer fragments combined in one molecule, suggesting applications in durable fluorescent dyes and materials (V. Bojinov & Ionka P. Panova, 2007).
Medicinal Chemistry and Radiotracer Development
In medicinal chemistry, derivatives similar to the chemical structure of interest have been utilized in the synthesis of radiotracers, such as [18F]MNI-659, a PET radiotracer for imaging phosphodiesterase 10A (PDE10A) in the human brain. Studies compared [18F]fluorination and [18F]fluoroethylation reactions, finding that [18F]fluoroethylation resulted in a higher radiochemical yield, indicating the importance of fluorination techniques in developing effective radiotracers for clinical applications (Wakana Mori et al., 2017).
Material Science and Luminescence
The study of naphthalimide derivatives, related to the chemical structure , has revealed their potential in creating efficient light-emitting materials. Specifically, derivatives designed with an aromatic amine as the donor and 1,8-naphthalimide as the acceptor subunit have shown promise for standard-red organic light-emitting device (OLED) applications. These findings highlight the role of such compounds in advancing OLED technology through improved chromaticity and emission properties (Shuai Luo et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-bromo-2-methylphenyl)-8-fluoro-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c1-9-11(17)6-4-8-13(9)20-15(21)10-5-3-7-12(18)14(10)19(2)16(20)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGMQPPQLQVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2735945.png)
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)
![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2735951.png)
![N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B2735953.png)

![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)

![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)